molecular formula C4H2F2N2O B6210962 5,6-difluoropyrimidin-4-ol CAS No. 2770360-09-1

5,6-difluoropyrimidin-4-ol

Cat. No.: B6210962
CAS No.: 2770360-09-1
M. Wt: 132.07 g/mol
InChI Key: ORVACLJEQQAHPY-UHFFFAOYSA-N
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Description

5,6-Difluoropyrimidin-4-ol is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyrimidin-4-ol typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trifluoropyrimidine with nucleophiles under controlled conditions . Another approach involves the use of fluorinating agents such as potassium fluoride in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials like urea and ethyl isourea sulfate. These intermediates undergo cyclization and subsequent fluorination to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoropyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of this compound.

Mechanism of Action

The mechanism of action of 5,6-difluoropyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects . The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoropyrimidin-4-ol is unique due to the presence of two fluorine atoms at positions 5 and 6, which significantly alters its chemical properties and reactivity compared to other fluorinated pyrimidines. This dual fluorination can enhance its stability and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

2770360-09-1

Molecular Formula

C4H2F2N2O

Molecular Weight

132.07 g/mol

IUPAC Name

4,5-difluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H2F2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9)

InChI Key

ORVACLJEQQAHPY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)F)F

Purity

95

Origin of Product

United States

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